



# KIO-301 (ABACUS-2) Phase 2 Clinical Trial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KIO-301   |           |
| Cat. No.:            | B10860252 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**KIO-301** is an investigational, first-in-class, small molecule photoswitch designed to restore vision in patients with inherited retinal diseases, such as retinitis pigmentosa (RP).[1][2] Developed by Kiora Pharmaceuticals, **KIO-301** is currently being evaluated in the ABACUS-2 Phase 2 clinical trial.[3] This document provides detailed application notes and protocols relevant to the design and execution of this trial, aimed at researchers, scientists, and drug development professionals.

**KIO-301** acts as a "molecular photoswitch," conferring light sensitivity to retinal ganglion cells (RGCs) that remain viable after the degeneration of photoreceptor cells (rods and cones) in diseases like RP. This mechanism is independent of the specific genetic mutation causing the retinal degeneration, making **KIO-301** a potential treatment for a broad range of patients.

### **Mechanism of Action**

In a healthy eye, photoreceptors convert light into electrical signals, which are then transmitted to the brain via RGCs. In retinitis pigmentosa, the death of photoreceptors disrupts this process, leading to vision loss. **KIO-301** is designed to selectively enter the remaining RGCs.

Once inside the RGCs, **KIO-301** lodges within voltage-gated potassium channels. In the absence of light, the molecule is in its linear "off" position (trans-configuration), allowing for the



normal flow of ions. When exposed to light, **KIO-301** undergoes a conformational change to its "on" position (cis-configuration), which blocks the ion channels. This blockage alters the flow of ions, depolarizing the RGCs and causing them to send a signal to the brain, which is interpreted as light. This process is reversible, with the molecule returning to its "off" state in the dark.

## **ABACUS-2 Phase 2 Clinical Trial Design**

The ABACUS-2 trial is a multi-center, double-masked, randomized, controlled study designed to evaluate the safety, tolerability, and efficacy of **KIO-301** in patients with late-stage retinitis pigmentosa.



| Trial Parameter        | Specification                                                                                                                                                                |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title         | A Phase II Study of Intravitreal KIO-301 in Patients With Late-stage Retinitis Pigmentosa (ABACUS-2)                                                                         |
| ClinicalTrials.gov ID  | NCT06628947                                                                                                                                                                  |
| Phase                  | 2                                                                                                                                                                            |
| Study Design           | Multi-center, double-masked, randomized, controlled                                                                                                                          |
| Number of Participants | 36                                                                                                                                                                           |
| Patient Population     | Patients with late-stage retinitis pigmentosa with ultra-low vision or no light perception.                                                                                  |
| Intervention           | Intravitreal injection of KIO-301 or placebo.                                                                                                                                |
| Dosage                 | Low Dose: 50 micrograms, High Dose: 100 micrograms.                                                                                                                          |
| Dosing Schedule        | Three consecutive doses administered every six weeks.                                                                                                                        |
| Follow-up Period       | Three months after the last dose.                                                                                                                                            |
| Primary Endpoints      | Safety and tolerability of multiple doses of KIO-301.                                                                                                                        |
| Key Efficacy Endpoints | Functional vision, visual acuity (Berkeley Rudimentary Vision Test), visual fields (perimetry), and a validated ultra-low vision quality-of-life questionnaire (NEI VFQ-25). |

# Key Efficacy Assessments: Experimental Protocols Berkeley Rudimentary Vision Test (BRVT) Protocol

The BRVT is designed to assess visual acuity in individuals with severe vision impairment who are unable to read standard letter charts.



#### Materials:

- BRVT card set (three pairs of hinged cards with Tumbling E, grating acuity, and basic vision targets).
- Measuring tape.
- Occluder.

### Procedure:

- Initial Testing Distance: Begin testing at a distance of 1 meter.
- Tumbling E Presentation:
  - Present the largest Tumbling E optotype.
  - If the patient can correctly identify the orientation, proceed to smaller optotypes.
  - If the patient cannot identify the largest Tumbling E at 1 meter, move the testing distance to 25 cm.
- Testing at 25 cm:
  - All subsequent testing for patients who fail at 1 meter is conducted at 25 cm.
  - Begin with the Tumbling E card. If the patient cannot identify the orientation, proceed to the grating acuity cards.
  - If grating acuity cannot be determined, use the basic vision cards to test for white field projection and black/white discrimination.
- Scoring: Record the smallest optotype size or the most basic visual function the patient can reliably perform. Visual acuity is recorded in logMAR units.

## **Perimetry Protocol for Low-Vision Patients**

Perimetry assesses the full extent of a patient's visual field. For low-vision patients, kinetic perimetry, such as with a Goldmann perimeter, is often employed.



### Materials:

- Goldmann perimeter or similar kinetic perimetry device.
- Appropriate trial lenses for the patient's refractive error.
- Occluder.

#### Procedure:

- Patient Positioning: The patient is seated comfortably with their chin in the chinrest and forehead against the headrest, ensuring the tested eye is centered.
- Fixation: The patient is instructed to maintain fixation on a central target. For patients with very poor central vision, a larger or more prominent fixation target may be necessary.
- Stimulus Presentation:
  - A light stimulus of a specific size and intensity is moved from the periphery of the visual field towards the center (kinetic perimetry).
  - The patient is instructed to respond when they first see the light stimulus.
- Mapping the Visual Field:
  - The examiner maps the points at which the stimulus is first detected for various meridians.
  - This process is repeated with different stimulus sizes and intensities to create a comprehensive map of the patient's visual field.
- Data Recording: The resulting visual field map is recorded, noting any scotomas (blind spots)
  or areas of reduced sensitivity.

# National Eye Institute 25-Item Visual Function Questionnaire (NEI VFQ-25) Protocol

The NEI VFQ-25 is a validated questionnaire designed to measure a patient's self-reported, vision-targeted health status.



### Administration:

- The questionnaire can be self-administered or administered by a trained interviewer.
- Clear instructions should be provided to the patient, emphasizing that they should answer based on their vision over a specified period (e.g., the last month).

Content: The questionnaire consists of 25 questions covering 11 vision-related subscales:

- General Vision
- Ocular Pain
- Near Activities
- Distance Activities
- Social Functioning
- Mental Health
- Role Difficulties
- Dependency
- Driving
- Color Vision
- Peripheral Vision

### Scoring:

- Item Recoding: Each item's response is converted to a 0-100 scale, where a higher score indicates better functioning.
- Subscale Calculation: The scores for the items within each subscale are averaged to create the 12 subscale scores.



 Overall Composite Score: A composite score is calculated by averaging the vision-targeted subscale scores.

# **ABACUS-1 Trial: Key Quantitative Findings**

The preceding Phase 1/2 open-label trial, ABACUS-1, provided initial safety and efficacy data for **KIO-301** in six patients with advanced RP.

| Endpoint                                     | Result                                                                                                                                                   |  |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Safety                                       | KIO-301 was found to be safe and well-<br>tolerated. The only possibly drug-related<br>adverse event was mild ocular hypertension in<br>one participant. |  |
| Visual Acuity (BRVT)                         | A mean improvement of 0.30 logMAR (equivalent to 3 lines on an eye chart) was observed in the high-dose group.                                           |  |
| Visual Field (Goldmann Perimetry)            | A significant increase from baseline was observed at days 7 and 14 post-treatment.                                                                       |  |
| Functional Vision (Mobility and Orientation) | Success rate increased from 25% at baseline to 65% at day 14.                                                                                            |  |
| Quality of Life (NEI VFQ-25)                 | An increase of 3.3 points was reported, which is considered clinically meaningful.                                                                       |  |
| Brain Activity (fMRI)                        | A statistically significant increase in neural activity in the visual cortex was observed compared to baseline.                                          |  |

## **Visualizations**





Click to download full resolution via product page

Caption: KIO-301 Signaling Pathway in Retinitis Pigmentosa.





Click to download full resolution via product page

Caption: ABACUS-2 Clinical Trial Experimental Workflow.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]
- 2. kiorapharma.com [kiorapharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [KIO-301 (ABACUS-2) Phase 2 Clinical Trial: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860252#phase-2-clinical-trial-design-for-kio-301-abacus-2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





